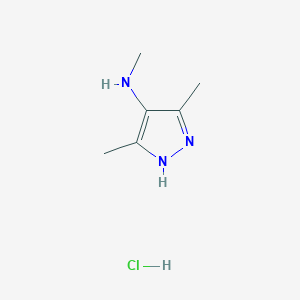

N,3,5-trimethyl-1H-pyrazol-4-amine hydrochloride

Description

Properties

IUPAC Name |

N,3,5-trimethyl-1H-pyrazol-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3.ClH/c1-4-6(7-3)5(2)9-8-4;/h7H,1-3H3,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPTMVPWHTOPWBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Synthesis from Acetamide Derivatives

One of the most established methods involves starting from acetamide precursors, which are subjected to basic hydrolysis and subsequent cyclization:

-

- Refluxing N-(1,3-dimethyl-1H-pyrazol-5-yl)-N-methylacetamide with potassium hydroxide in ethanol and water for approximately 10 hours.

- The process yields the pyrazol-4-amine derivative with a yield of around 70%.

-

- The acetamide undergoes base-promoted hydrolysis, followed by cyclization to form the pyrazole ring with methyl groups at positions 3 and 5.

Data:

- Yield: ~70%

- Purification: Filtration and chromatography

- Characterization: IR and NMR confirm the structure with characteristic signals for methyl groups and amino functionality.

Synthesis from Hydrazine Derivatives

Another route involves reacting hydrazine hydrate with suitable ketones or aldehydes:

-

- Condensation of methylated hydrazines with appropriate ketones, followed by cyclization under reflux conditions, affords the pyrazole core.

-

- Typically moderate (~50-70%), depending on the substituents and reaction conditions.

Conversion to Hydrochloride Salt

Once the free base N,3,5-trimethyl-1H-pyrazol-4-amine is synthesized, it is converted to its hydrochloride salt to enhance stability and solubility:

-

- Dissolving the free base in anhydrous ethanol or acetone, then bubbling dry hydrogen chloride gas or adding concentrated hydrochloric acid.

- The mixture is stirred at low temperature to precipitate the hydrochloride salt.

-

- Filtration of the precipitate, washing with cold solvent, and drying under vacuum.

Data:

- The resulting hydrochloride salt exhibits characteristic melting points and spectroscopic signals consistent with the protonated amine.

Data Table Summarizing Preparation Methods

Notable Research Findings and Considerations

-

- Refluxing conditions with potassium hydroxide and ethanol optimize the yield of the free amine.

- Use of dry solvents and inert atmospheres prevents oxidation or side reactions.

-

- Confirmed via NMR (both ^1H and ^13C), IR, and HRMS.

- Melting points and TLC profiles are used for purity assessment.

-

- Substituting different methylation levels or introducing other alkyl groups at positions 3 and 5 can be achieved via tailored synthetic routes, as indicated in recent literature.

Summary of Key Data

| Parameter | Description |

|---|---|

| Molecular formula | C6H11N3 |

| Molecular weight | 125.17 g/mol |

| Typical yield | 70% for the free base; high yield for hydrochloride salt formation |

| Reaction conditions | Reflux with KOH in ethanol/water; acidification with HCl for salt formation |

| Purification | Filtration, chromatography, recrystallization |

Chemical Reactions Analysis

Types of Reactions

N,3,5-trimethyl-1H-pyrazol-4-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like halides, thiols, and amines are commonly used in substitution reactions.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of reduced pyrazole derivatives.

Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Antiparasitic Drug Development

N,3,5-trimethyl-1H-pyrazol-4-amine hydrochloride has been explored as a potential lead compound for the treatment of human African trypanosomiasis (HAT), caused by Trypanosoma brucei. Research indicates that modifications to pyrazole derivatives can enhance their efficacy against this parasite by targeting specific enzymes involved in its survival.

Key Findings:

- Inhibition of Trypanosoma brucei N-myristoyltransferase (TbNMT) has been identified as a promising therapeutic strategy. Compounds derived from pyrazole frameworks have shown potent inhibitory activity against TbNMT with IC50 values as low as 0.002 μM .

- Structural modifications to the pyrazole sulfonamide series have improved blood-brain barrier permeability, which is crucial for treating the central nervous system (CNS) stage of HAT .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its structural features that facilitate interaction with biological targets. Research has focused on optimizing the piperazine ring and other substituents to enhance selectivity and potency.

Table 1: Structure-Activity Relationship Insights

| Compound | Modification | IC50 (μM) | Selectivity |

|---|---|---|---|

| DDD85646 | Original | 0.002 | High |

| DDD100097 | Flexible linker | TBD | Moderate |

Case Study 1: Lead Optimization for HAT Treatment

A study aimed at optimizing the lead compound DDD85646 demonstrated that by modifying the piperazine ring and reducing polar surface area, researchers could significantly improve CNS penetration while maintaining potent activity against T. brucei .

Results:

- The optimized compound exhibited full curative effects in mouse models for stage 1 HAT at doses of 12.5 mg/kg b.i.d. for four days.

Case Study 2: Broad-Spectrum Antiparasitic Activity

NMT inhibitors derived from pyrazole compounds have also been investigated for their potential against other parasitic diseases such as malaria and leishmaniasis. The versatility of these compounds suggests that they may serve as a scaffold for developing treatments across multiple parasitic infections .

Mechanism of Action

The mechanism of action of N,3,5-trimethyl-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

4-Amino-1,3,5-trimethylpyrazole Hydrochloride (CAS 1185303-62-1)

- Structural Comparison : The hydrochloride salt differs from the free base (CAS 28466-21-9) by the addition of a chloride ion, enhancing aqueous solubility.

- Applications : Used in reactions requiring protonated amines, such as acylation or alkylation. Its improved solubility facilitates homogeneous reaction conditions .

1,3-Dimethyl-1H-pyrazole-5-carbaldehyde (CAS 25016-09-5)

N-Isobutyl-1,3,5-trimethyl-pyrazol-4-amine

- Structural Comparison : Features an isobutyl group at the N-position instead of a methyl group.

- Research Findings: Demonstrated 64% yield in synthesis and activity as a trypanocidal agent precursor, highlighting the role of N-alkylation in bioactivity .

Broader Context of Hydrochloride Salts in Pharmaceuticals

For example:

Biological Activity

N,3,5-trimethyl-1H-pyrazol-4-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and case studies.

Chemical Structure and Properties

The compound is characterized by a pyrazole ring with three methyl substitutions at positions 1, 3, and 5. Its molecular formula is CHN·HCl, with a molecular weight of approximately 180.65 g/mol. The unique structure contributes to its interaction with various biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit promising antimicrobial properties. For instance, derivatives have shown activity against resistant bacterial strains like New Delhi metallo-beta-lactamase (NDM-1) positive bacteria. This suggests a potential role in combating antibiotic resistance .

Anti-inflammatory and Analgesic Properties

Numerous studies have highlighted the anti-inflammatory effects of pyrazole derivatives. For example, compounds within this class have demonstrated significant inhibition of pro-inflammatory cytokines and pathways involved in inflammation . The structural features of these compounds allow for effective interaction with inflammatory mediators.

Anticancer Activity

This compound has been evaluated for its anticancer properties. In vitro studies have reported cytotoxic effects against various cancer cell lines:

| Cell Line | IC (µM) |

|---|---|

| MCF7 | 3.79 |

| SF-268 | 12.50 |

| NCI-H460 | 42.30 |

These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells .

The mechanism by which this compound exerts its biological effects is thought to involve:

- Enzyme Inhibition : The compound may interact with specific enzymes related to inflammation and cancer progression.

- Receptor Binding : Preliminary studies indicate potential binding affinities to receptors involved in neurotransmission and inflammation pathways .

Case Studies

- Anticancer Efficacy : A study investigating the efficacy of pyrazole derivatives against human cancer cell lines found that modifications to the pyrazole structure significantly enhanced cytotoxicity. Notably, one derivative showed an IC value of 4.22 µM against A549 lung cancer cells .

- Antimicrobial Potential : Another research effort focused on the antibacterial properties of pyrazole derivatives demonstrated effectiveness against Gram-positive and Gram-negative bacteria, highlighting their potential as novel antibiotics .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N,3,5-trimethyl-1H-pyrazol-4-amine hydrochloride, and what reaction conditions are critical for yield optimization?

- Methodology : The compound is synthesized via nucleophilic substitution or condensation reactions. For example, reacting 1,3,5-trimethyl-1H-pyrazole with chloroacetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions . Key parameters include temperature control (0–5°C for exothermic steps) and inert atmospheres to prevent hydrolysis. Purification involves recrystallization from ethanol or chromatography .

Q. How are common impurities identified and mitigated during synthesis?

- Methodology : Impurities like unreacted starting materials or side products (e.g., dimerized by-products) are detected via thin-layer chromatography (TLC) and quantified using HPLC or LC-MS. Recrystallization with solvents of varying polarity (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) are employed for removal .

Q. What spectroscopic techniques are used to characterize intermediates and the final product?

- Methodology :

- ¹H/¹³C NMR : Confirms substitution patterns and methyl group integration.

- IR Spectroscopy : Validates functional groups (e.g., N–H stretches at ~3200 cm⁻¹).

- Mass Spectrometry (ESI) : Determines molecular weight and fragmentation patterns .

Q. What storage conditions are recommended to maintain the compound’s stability?

- Methodology : Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C. Stability studies using accelerated degradation (40°C/75% RH for 6 months) confirm minimal hydrolysis or oxidation under these conditions .

Advanced Research Questions

Q. How do hydrogen-bonding interactions (N–H···O, C–H···O) influence the crystal structure and stability of this compound?

- Methodology : Single-crystal X-ray diffraction (SHELXL refinement) reveals dimerization via N–H···O interactions, forming infinite chains. Thermal stability is assessed via TGA/DSC, showing decomposition temperatures correlated with intermolecular bond strength .

Q. What computational strategies predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for reactions with amines or thiols. Molecular docking studies evaluate steric effects from the 3,5-dimethyl groups on reaction feasibility .

Q. How can solubility be enhanced for in vitro bioactivity assays without structural modification?

- Methodology : Co-solvent systems (e.g., DMSO/PBS mixtures) or cyclodextrin inclusion complexes improve aqueous solubility. Dynamic Light Scattering (DLS) monitors particle size to ensure nanoaggregates do not form .

Q. What biochemical pathways are implicated in the compound’s antileishmanial or antimalarial activity?

- Methodology :

- Enzyme Inhibition Assays : Test activity against Leishmania trypanothione reductase or Plasmodium lactate dehydrogenase.

- Metabolomics : LC-MS-based profiling identifies disrupted pathways (e.g., purine salvage in parasites) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.